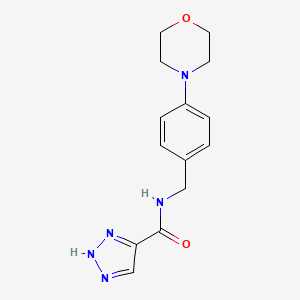![molecular formula C15H23NO4 B2835949 Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid CAS No. 2137102-10-2](/img/structure/B2835949.png)
Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H23NO4 and its molecular weight is 281.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Continuous Photo Flow Chemistry for Scale-up Synthesis
The compound has been utilized in the scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid via continuous photo flow chemistry. This method is significant for the preparation of biologically active compounds and materials science applications involving the cyclobutane ring system labeled with deuterium atoms. This process shows the importance of the compound as a building block in synthesizing drug candidate compounds for pharmacokinetic studies in both nonclinical and clinical settings (Yamashita, Nishikawa, & Kawamoto, 2019).
Conformationally Restricted GABA Analogue
Another application involves the development of a conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydro-1H-cyclopenta[b]pyridine scaffold. This work showcases the compound's utility in neuroscience research, specifically for studying GABAergic neurotransmission, by providing novel structural analogues of GABA (Melnykov et al., 2018).
Asymmetric Catalysis
The compound is involved in asymmetric Diels-Alder and Ficini reactions as a chelating ligand in chiral ruthenium PNNP complexes. This highlights its role in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the development of new pharmaceuticals and materials with specific chiral properties (Schotes et al., 2012).
Hetero-Diels–Alder Reaction and Domino Processes
The compound has been synthesized through hetero-Diels–Alder reaction-related processes, demonstrating its flexibility as a precursor in the creation of complex molecular structures. This capability is essential for the synthesis of novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Zelisko et al., 2015).
Scalable Synthesis for Pharmacological Intermediates
An efficient and scalable synthesis method for a closely related compound, demonstrating its importance in the pharmaceutical industry as a versatile intermediate. This process emphasizes the compound's role in streamlining the production of pharmacologically important intermediates, highlighting its impact on reducing costs and improving the efficiency of drug synthesis (Gan et al., 2013).
Propiedades
IUPAC Name |
(1S,2R,6S,7R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azatricyclo[5.3.0.02,6]decane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-6-11-9-4-8(13(17)18)5-10(9)12(11)7-16/h8-12H,4-7H2,1-3H3,(H,17,18)/t8?,9-,10+,11+,12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVONMRZCWKCAY-YIHPLGNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3CC(CC3C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]3CC(C[C@@H]3[C@H]2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

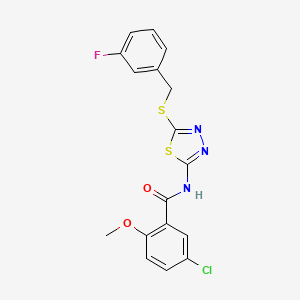
![1-[2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2835869.png)
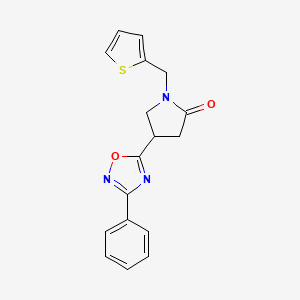

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2835875.png)
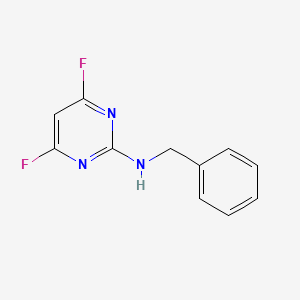
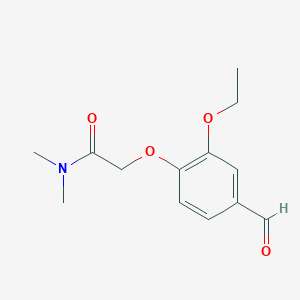
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2835878.png)
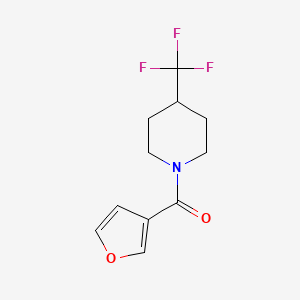
![3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2835882.png)
![N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2835883.png)
![4-({[(7-Oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2835884.png)

